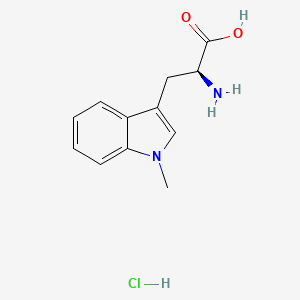
3-(氰基甲氧基)萘-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyanomethoxy)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol . It is characterized by the presence of a naphthalene ring substituted with a cyanomethoxy group at the third position and a carboxylic acid group at the second position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
科学研究应用
3-(Cyanomethoxy)naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
准备方法
The synthesis of 3-(Cyanomethoxy)naphthalene-2-carboxylic acid typically involves the reaction of 2-naphthoic acid with cyanomethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
3-(Cyanomethoxy)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 3-(Cyanomethoxy)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanomethoxy group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can also form ionic interactions with positively charged residues in biomolecules, influencing their function .
相似化合物的比较
3-(Cyanomethoxy)naphthalene-2-carboxylic acid can be compared with other similar compounds such as:
2-Naphthoic acid: Lacks the cyanomethoxy group, making it less versatile in certain chemical reactions.
3-Methoxynaphthalene-2-carboxylic acid:
3-(Aminomethoxy)naphthalene-2-carboxylic acid: Has an aminomethoxy group, which can engage in different types of interactions compared to the cyanomethoxy group.
The uniqueness of 3-(Cyanomethoxy)naphthalene-2-carboxylic acid lies in its specific functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
3-(cyanomethoxy)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c14-5-6-17-12-8-10-4-2-1-3-9(10)7-11(12)13(15)16/h1-4,7-8H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJQYCRUOVNLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)
![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)


![3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2508035.png)
![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)
![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)




